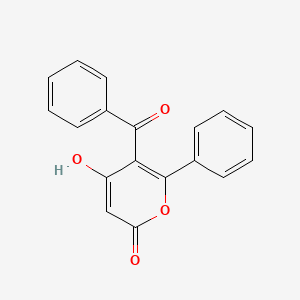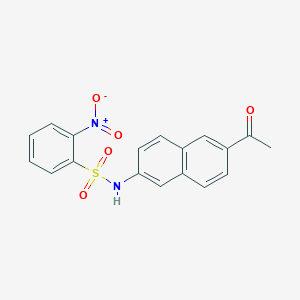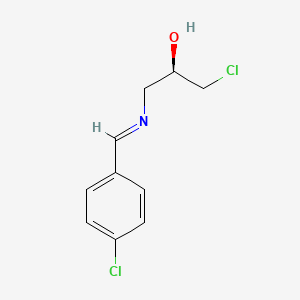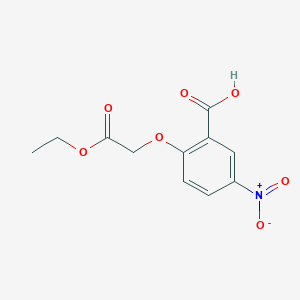![molecular formula C16H18O4 B14801034 6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is a complex organic compound characterized by its unique cyclopenta[d][1,3]dioxol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one typically involves a multi-step process. One common method includes the diastereomerically selective cyclization reaction, which does not require a separate epimerization step . This method ensures high yield and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced organic synthesis techniques, including the use of novel intermediates and salts to streamline the process and enhance efficiency . The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve maximum yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism of action of (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one stands out due to its unique cyclopenta[d][1,3]dioxol structure. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3 |
InChI Key |
IMMAKCSFQZGDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B14801013.png)
![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
